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molecular formula C12H10ClNO3 B1352101 Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate CAS No. 586336-88-1

Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate

Cat. No. B1352101
M. Wt: 251.66 g/mol
InChI Key: LNYTWZZBBGPYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07629353B2

Procedure details

To a stirred solution of 2.36 g (0.011 mol) of 6-chloro-1H-indole-2-carboxylic acid ethyl ester in DMF (20 ml) was added phosphorus oxychloride (1.08 ml, 0.012 mol) at RT. The solution was heated at 60° C. for 2 hours, then cooled to RT, and poured into water. The ph was adjusted to 7 by careful addition of aq. NaOH 2N. The resulting brown precipitate was collected by filtration and dried over night in a vacuum oven (50° C.). The title compound was obtained as light brown solid, 2.05 g (77%).
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[C:10]([Cl:15])[CH:9]=2)=[O:5])[CH3:2].P(Cl)(Cl)(Cl)=O.O.[OH-].[Na+].CN([CH:27]=[O:28])C>>[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([C:14]=1[CH:27]=[O:28])=[CH:12][CH:11]=[C:10]([Cl:15])[CH:9]=2)=[O:5])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
2.36 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC(=CC=C2C1)Cl
Name
Quantity
1.08 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
FILTRATION
Type
FILTRATION
Details
The resulting brown precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried over night in a vacuum oven (50° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=CC(=CC=C2C1C=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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